
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide
Overview
Description
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound with the molecular formula C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol . It is characterized by a benzodioxine ring structure with a carbohydrazide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with hydrazine derivatives under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
This includes using larger reaction vessels, optimizing reaction times, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbohydrazide group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxine ring.
Reduction: Reduced forms of the carbohydrazide group.
Substitution: Substituted benzodioxine derivatives.
Scientific Research Applications
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide group can form hydrogen bonds with active sites, leading to inhibition or activation of enzymatic activity . Additionally, the benzodioxine ring structure can interact with hydrophobic pockets within proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide.
2,3-Dihydro-1,4-benzodioxine-2-carboxamide: Contains a carboxamide group, differing in its reactivity and applications.
2,3-Dihydro-1,4-benzodioxine-2-methyl ester: Features a methyl ester group, used in different synthetic applications.
Uniqueness
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential biological activities compared to its analogs . This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
This compound is a heterocyclic compound characterized by a benzodioxine structure linked to a carbohydrazide moiety. Its molecular formula is C₉H₈N₂O₃, and it has been synthesized through various chemical methods, including condensation reactions involving hydrazine derivatives and benzodioxines.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anticancer Activity
The compound has shown promising anticancer properties in several studies. Specifically, it has been evaluated for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The anticancer effect is attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to modulate the production of pro-inflammatory cytokines and reduce oxidative stress markers, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation .
- Signal Transduction Modulation : It interferes with signaling pathways such as the VEGF pathway, which is crucial for angiogenesis in tumors .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
- Anticancer Activity : In a study involving MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of exposure .
- Anti-inflammatory Impact : In a rat model of inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups .
Comparative Analysis
The biological activities of this compound can be compared with similar compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,3-Dihydro-1,4-benzodioxine-2-carbohydrazide?
- Methodology : The compound can be synthesized via condensation reactions involving hydrazine derivatives and benzodioxane precursors. For example, solvent-free reflux with dimethylformamide-dimethyl acetal (DMF-DMA) at 80–100°C for 10 hours has been used for analogous benzodioxinyl derivatives, achieving yields of 75–85% . Structural analogs often employ catalytic cyclization or Lewis acid-mediated ring-opening reactions followed by intramolecular coupling .
- Key Parameters :
- Temperature: 80–100°C
- Reaction time: 8–12 hours
- Solvent-free conditions minimize byproducts .
Q. How is the purity of this compound assessed in pharmaceutical research?
- Methodology : High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard for purity evaluation. The European Pharmacopoeia (EP) guidelines recommend monitoring impurities such as unreacted intermediates (e.g., 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid) using reverse-phase C18 columns with UV detection at 254 nm .
- Critical Metrics :
- Purity thresholds: ≥98% for pharmacological studies.
- Impurity limits: ≤0.1% for major side products .
Advanced Research Questions
Q. What spectroscopic and computational techniques resolve the stereochemistry of benzodioxine-carbohydrazide derivatives?
- Methodology : Nuclear magnetic resonance (NMR) techniques, including 1D H/C NMR and 2D NOESY, are pivotal. For example, vicinal coupling constants ( Hz) in H NMR distinguish axial vs. equatorial substituents in the dioxane ring. Molecular modeling (e.g., density functional theory) validates stereochemical assignments by correlating experimental NOESY cross-peaks with computed spatial proximities .
- Case Study : A 2,3-dihydro-1,4-benzodioxine analog showed distinct NOESY interactions between the carbohydrazide NH and dioxane protons, confirming a cis-configuration .
Q. How is this compound utilized in molecular docking studies for drug discovery?
- Methodology : Docking simulations (e.g., AutoDock Vina) evaluate binding affinities to targets like angiotensin II receptors (PDB: 3R8A) or PD-1/PD-L1 immune checkpoints. The carbohydrazide moiety forms hydrogen bonds with key residues (e.g., Lys199 in 3R8A), while the benzodioxine ring participates in hydrophobic interactions. Scoring functions (e.g., ΔG = −9.2 kcal/mol) prioritize compounds for in vivo testing .
- Contradictions : While some derivatives show nanomolar affinity for angiotensin II receptors, others exhibit stronger activity against PD-1/PD-L1, highlighting scaffold-dependent selectivity .
Q. What contradictions exist in reported biological activities of benzodioxine-carbohydrazide derivatives?
- Analysis : Structural modifications (e.g., substitution at the carbohydrazide nitrogen) drastically alter biological outcomes. For instance:
- Antihypertensive activity : Hydrobromide salts of 4-aryl-dihydrothiazole derivatives show IC values of 0.8–1.2 µM against angiotensin II receptors .
- Immunomodulatory effects : [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives inhibit PD-1/PD-L1 with EC values of 15–30 nM, unrelated to antihypertensive activity .
- Resolution : Comparative structure-activity relationship (SAR) studies and meta-analyses of scoring functions (e.g., RMSD < 2.0 Å in docking poses) clarify target specificity .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c10-11-9(12)8-5-13-6-3-1-2-4-7(6)14-8/h1-4,8H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOUZUYLZSZHFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284292 | |
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90557-92-9 | |
Record name | 90557-92-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50284292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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